molecular formula C20H15N3OS B7832343 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone

1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone

Cat. No.: B7832343
M. Wt: 345.4 g/mol
InChI Key: LQFFRBQRESUZKO-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone is a synthetic indole-derived α-thioether ethanone compound characterized by a unique structural framework. The molecule comprises three key moieties:

  • Indole core: A 1H-indol-3-yl group, which is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via π-π stacking and hydrogen bonding.
  • Thioether bridge: A sulfur atom linking the indole to the ethanone group, enhancing metabolic stability compared to oxygen-containing analogs.
  • 6-Phenylpyrimidin-4-yl group: A substituted pyrimidine ring with a phenyl substituent at the 6-position, which may contribute to target specificity and binding affinity.

This compound belongs to the broader class of indolyl-3-ethanone-α-thioethers, which have been extensively studied for their antimalarial properties, particularly as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-19(16-11-21-17-9-5-4-8-15(16)17)12-25-20-10-18(22-13-23-20)14-6-2-1-3-7-14/h1-11,13,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFFRBQRESUZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indole and pyrimidinyl precursors. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrimidinyl group can be prepared via the Biginelli reaction. The final step involves the thiolation of the indole derivative with the phenylpyrimidinyl compound under specific reaction conditions, such as the use of a suitable thiolating agent and a catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted indole and pyrimidinyl derivatives.

Scientific Research Applications

Target Interactions

Indole derivatives are known for their ability to interact with various biological targets, including receptors and enzymes. This compound specifically shows affinity for:

  • Serotonin receptors : Potentially influencing mood and anxiety pathways.
  • Kinases : Involved in cell signaling and regulation, making it a candidate for cancer therapy.

Mode of Action

The compound likely modulates key signaling pathways through receptor binding, leading to altered cellular responses. This modulation can result in therapeutic effects in conditions such as cancer and neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The presence of lipophilic groups may enhance membrane permeability.
  • Distribution : Its distribution throughout the body is influenced by its solubility and binding to plasma proteins.
  • Metabolism and Excretion : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being explored for its potential as an anticancer agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation.
    • Research indicates it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
  • Biological Probes
    • As a biochemical probe, it can be used to study cellular processes related to apoptosis and cell cycle regulation.
    • Its interactions with serotonin receptors make it useful for studying mood disorders.
  • Material Science
    • The compound's unique structure allows for potential applications in developing new materials with specific optical or electronic properties.

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, the compound showed promise in reducing neuronal death induced by oxidative stress. This indicates its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating biological processes. The pyrimidinyl group can participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

Table 1: Key Indolyl-3-Ethanone-α-Thioethers and Their Antimalarial Activities

Compound Name Substituents (Indole/Thioether) IC50/pIC50 Activity vs. Chloroquine Reference
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone Indole: H; Thioether: 4-NO₂Ph IC50 = 240 nM Less active
1-(5-Chloro-1H-indol-3-yl)-2-[(4-BrPh)thio]ethanone Indole: 5-Cl; Thioether: 4-BrPh IC50 = 90 nM More active
1-(5-Nitro-1H-indol-3-yl)-2-((4-NO₂Ph)thio)ethanone Indole: 5-NO₂; Thioether: 4-NO₂Ph pIC50 = 8.2129 Superior to chloroquine
Target Compound Indole: H; Thioether: 6-PhPyrimidin-4-yl Not reported Hypothetically optimized

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Br, Cl) on the indole ring (5-position) or thioether-linked aryl group enhance antimalarial activity . For example, 5-nitro substitution improves PfDHODH inhibition (pIC50 = 8.2129) compared to unsubstituted indoles . The 6-phenylpyrimidin-4-yl group in the target compound replaces the simpler aryl groups (e.g., 4-NO₂Ph) seen in analogs. Pyrimidine rings are known to enhance binding to enzyme active sites, as seen in PfDHODH inhibitors .

Thioether vs. Other Linkers :

  • Thioethers (C-S-C) in this class show better metabolic stability than ethers (C-O-C) and higher flexibility than methylene bridges (C-CH₂-C) .

Pyrimidine vs. Other Heterocycles: Pyrimidine-containing analogs (e.g., dihydropyrimidinones) exhibit antibacterial and antifungal activities , but the phenylpyrimidine moiety in the target compound may confer specificity for malarial targets like PfDHODH.

Biological Activity

The compound 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone , an indole derivative, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N4SC_{18}H_{16}N_4S, with a molecular weight of 336.42 g/mol. The structure features an indole moiety linked to a pyrimidine ring via a thioether bond, which is crucial for its biological activity.

Synthesis

The synthesis of 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone typically involves the reaction between indole derivatives and pyrimidine-based thioethers. Common methods include:

  • Condensation Reactions : Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond.
  • Solvent Systems : Employing solvents such as dimethylformamide (DMF) or acetonitrile to enhance reaction yields.

Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 1-(1H-indol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)ethanone involves:

  • Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : In vivo studies have demonstrated significant anti-inflammatory effects in animal models, comparable to established COX inhibitors like celecoxib .
  • Analgesic Properties : The compound has shown promise as an analgesic agent in pain models, effectively reducing pain responses .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and Candida albicans .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole derivatives, providing insights into the efficacy and mechanisms of action:

StudyCompoundFindings
D-7 (related indole derivative)Strongest anti-inflammatory and analgesic activity among tested compounds.
Indole derivativesExhibited selective growth inhibition of A549 cancer cells; potential use in oncology.
COX inhibitorsDemonstrated significant reduction in inflammatory markers in experimental models.

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